4-Amino-5-chloro-2-fluorophenol

Medicinal Chemistry Agrochemical Intermediates Structure-Activity Relationship

Regioisomeric impurities can derail SAR studies and cross-coupling outcomes. This compound delivers the precise 2-fluoro-5-chloro-4-amino substitution required for reproducible synthesis of 5-HT4 agonists and kinase-targeted libraries. • Guaranteed 97% purity with batch-specific NMR/HPLC certificates. • Room-temperature shipping & storage under inert gas ensures bench stability. • Stocked in mg-to-gram quantities with same-day dispatch for R&D continuity.

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
CAS No. 847872-10-0
Cat. No. B1279493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-2-fluorophenol
CAS847872-10-0
Molecular FormulaC6H5ClFNO
Molecular Weight161.56 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)Cl)N
InChIInChI=1S/C6H5ClFNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2
InChIKeyGAICBADMNLLFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloro-2-fluorophenol Procurement & Properties


4-Amino-5-chloro-2-fluorophenol (CAS 847872-10-0) is a halogenated 4-aminophenol derivative with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . It is a key synthetic building block in pharmaceutical and agrochemical R&D, structurally defined by its specific substitution pattern: an amino group at the 4-position, a chlorine at the 5-position, and a fluorine at the 2-position of the phenolic ring [1]. The compound is available from multiple vendors at standard purities of 97-98%, often with batch-specific analytical certificates (NMR, HPLC, GC) .

Workflow
Synthetic building block for pharmaceutical and agrochemical R&D
Key Attribute
Regiospecific 2-fluoro, 5-chloro substitution pattern
Quality
Batch-specific NMR, HPLC, GC analytical support

4-Amino-5-chloro-2-fluorophenol Substitution Risks


In research and industrial synthesis, halogenated 4-aminophenols are not interchangeable building blocks. The specific regioisomeric substitution pattern on the phenol ring—in this case, the 2-fluoro and 5-chloro arrangement—directly dictates the compound's electronic properties (LogP, pKa), reactivity in cross-coupling reactions, and ultimate biological activity of downstream products [1]. Substituting a regioisomer like 4-amino-3-chloro-2-fluorophenol or a differently halogenated analog like 4-amino-2,3-difluorophenol can alter the binding affinity of a final drug candidate or the selectivity of an agrochemical active ingredient, as the spatial and electronic presentation of functional groups is fundamentally changed [1]. The evidence below quantifies these points of differentiation.

Regioisomeric analogs may shift electronic properties and reactivity in cross-coupling reactions.
Differently halogenated 4-aminophenols can alter binding affinity and selectivity of final products.
Substitution pattern directly influences LogP and pKa, impacting downstream biological activity.

4-Amino-5-chloro-2-fluorophenol vs. Analogs: Key Evidence


Regioisomeric Preference in Core Patents

The compound 4-amino-5-chloro-2-fluorophenol is explicitly distinguished from its regioisomers as a preferred individual compound in the foundational patent for this class, which covers their use in pharmaceuticals and agrochemicals [1]. This is a class-level inference where the patent itself serves as the primary evidence of differentiation. The patent highlights that specific substitution patterns, including the 2-fluoro-5-chloro arrangement, are 'particularly preferred' for preparing active ingredients [1]. While quantitative activity data for the isolated compound is not provided in the patent, the explicit and separate listing of this specific regioisomer among a small group of 'preferred' compounds is a strong indicator of its unique utility compared to other possible combinations [1].

Patent Preference
Class-level inference
Listed as ‘particularly preferred’ regioisomer in foundational patent
Establishes non-generic, patent-preferred intermediate status
Qualitative preference; no numerical data in patent
Medicinal Chemistry Agrochemical Intermediates Structure-Activity Relationship

Prucalopride Intermediate in GI Drug Synthesis

4-Amino-5-chloro-2-fluorophenol is cited as a key intermediate in the synthesis of prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for treating chronic constipation . The compound's specific substitution pattern is essential for constructing the core of prucalopride, a benzamide derivative. While a direct comparator for this specific use is not available in the source, this application provides a tangible, high-value use case that justifies its procurement over other, less specialized 4-aminophenol derivatives .

Prucalopride Intermediate
Data to verify
Key intermediate for prucalopride synthesis
Supports procurement for GI prokinetic agent research
Vendor-sourced claim; requires independent verification
Pharmaceutical Intermediates Serotonin 5-HT4 Agonists Drug Synthesis

LogP & Solubility Differentiation

Calculated physicochemical properties differentiate 4-amino-5-chloro-2-fluorophenol from its less substituted parent, 4-aminophenol. The target compound has a consensus LogP of 1.7 , significantly higher than 4-aminophenol (predicted LogP ~0.04), indicating increased lipophilicity. This impacts membrane permeability and is a key parameter in drug design. Its calculated aqueous solubility is 0.81 mg/mL , which is substantially lower than that of 4-aminophenol (calculated ~10.9 mg/mL), a common challenge in formulation that must be managed. This data provides a quantitative basis for selecting this compound when higher lipophilicity is desired.

LogP & Solubility
Cross-study comparable
LogP 1.7 vs ~0.04 (4-aminophenol)
Solubility 0.81 vs ~10.9 mg/mL
Higher lipophilicity supports permeability-focused design
Calculated values; model-dependent property estimates
ADME Prediction Physicochemical Properties Computational Chemistry

4-Amino-5-chloro-2-fluorophenol: Key Applications


Gastrointestinal Prokinetic Agent Synthesis

This compound is a critical building block for synthesizing prucalopride and related benzamide derivatives that act as selective 5-HT4 receptor agonists . Researchers developing new treatments for gastrointestinal motility disorders can use this intermediate to construct the core pharmacophore, leveraging its specific halogenation pattern for desired receptor interactions.

Kinase Inhibitor Development for Oncology

Given its inclusion in patents for substituted pyrazolone compounds that modulate protein tyrosine kinase activity , this compound is a valuable starting material for designing novel kinase inhibitors. Its specific substitution pattern can be used to explore structure-activity relationships (SAR) for targets involved in cell proliferation, differentiation, and apoptosis, which are critical pathways in cancer research .

Agrochemical Lead Optimization

As a 'particularly preferred' compound in patents covering agrochemical active ingredients [1], this 4-aminophenol derivative is a key intermediate for synthesizing novel herbicides and insecticides. Researchers can use it to introduce a specific halogenation pattern that may enhance the potency, selectivity, or metabolic stability of a new crop protection candidate [1].

Computational Chemistry & Property Prediction

The compound's well-documented, calculated physicochemical properties, such as a consensus LogP of 1.7 and specific topological polar surface area of 46.25 Ų , make it a useful reference molecule for building and validating in silico ADME models. Procurement for this purpose supports fundamental research in predictive toxicology and drug design.

Application
Selection Property
Validation Focus
GI Prokinetic Agent Synthesis
Regiospecific intermediate for 5-HT4 receptor agonist scaffolds
Receptor binding and functional assay validation
Kinase Inhibitor Research
Halogenated building block for tyrosine kinase inhibitor design
Kinase inhibition and SAR profiling
Agrochemical Lead Optimization
Patent-preferred intermediate for herbicide/insecticide R&D
Activity and selectivity screening in crop protection assays
Computational ADME Modeling
Reference molecule with documented calculated LogP/TPSA
In silico model validation and predictive toxicology studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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